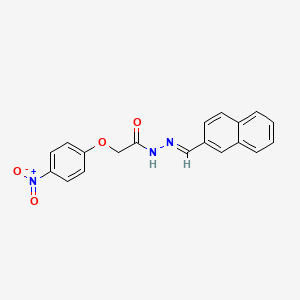![molecular formula C18H14F2N4O B5513324 2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5513324.png)
2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide involves multiple steps, starting from basic organic compounds to the final product. Studies on similar compounds, such as MGCD0103, reveal the complexity of synthesizing benzamide derivatives, involving isotype-selective inhibition and showcasing the compound's potential as an anticancer drug (Zhou et al., 2008). Another study highlights the synthesis of a PET agent for imaging B-Raf(V600E) in cancers, demonstrating the multifaceted approaches to creating benzamide derivatives for medical imaging (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their function and interaction with biological targets. For example, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a similar compound, was elucidated using X-ray diffraction, highlighting the importance of molecular architecture in understanding compound behavior (Hwang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can lead to various products, depending on the conditions and reactants used. For instance, the hydrolysis of 2-phenyl-6-chlorooxazolo[5,4-c]pyridazine, related to the synthesis of benzamide derivatives, showcases the chemical reactivity and potential transformations these compounds can undergo (Kuraishi, 1960).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various domains. The study on the synthesis and properties of fluorinated polyimides derived from benzamide derivatives provides insight into their physical characteristics and potential uses in high-performance materials (Banerjee et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications of benzamide derivatives. Research on the design, synthesis, and structure-activity relationships of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors exemplifies the importance of understanding these properties for drug development (Contreras et al., 2001).
Scientific Research Applications
Polymer Synthesis and Properties
- Chain-Growth Polycondensation : A study highlighted the synthesis of well-defined aromatic polyamides having low polydispersity and demonstrated their potential in creating block copolymers. This research underscores the significance of specific chemical functionalities in polymerization processes and the development of novel polymeric materials with controlled properties (Yokozawa et al., 2002).
Antitumor and Antipathogenic Activities
- Histone Deacetylase Inhibition : A compound, structurally similar to the query chemical, demonstrated selective inhibition of histone deacetylases (HDACs), indicating potential applications in cancer treatment through the modulation of gene expression (Zhou et al., 2008).
- Antipathogenic Properties : Thiourea derivatives, related to the query compound, have been synthesized and tested for their interactions with bacterial cells, showcasing significant anti-pathogenic activity, particularly against strains known for biofilm growth. This suggests a potential avenue for developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Material Science and Chemistry
- Supramolecular Assemblies and Luminescence : Research into pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties provides insights into the development of materials with potential applications in sensing, imaging, and electronic devices (Srivastava et al., 2017).
- Fluorinated Polyamides : Studies on novel fluorinated polyamides derived from specific diamines highlight the importance of fluorine substituents in enhancing material properties such as solubility, thermal stability, and optical transparency. This area of research indicates the utility of fluorinated benzamides in the synthesis of high-performance polymers (Hsiao et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-difluoro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O/c1-11-2-9-17(24-23-11)21-13-4-6-14(7-5-13)22-18(25)15-8-3-12(19)10-16(15)20/h2-10H,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQGESHODQYXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5513243.png)
![2-[(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5513247.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine](/img/structure/B5513262.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5513265.png)

![3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)
![2-allyl-9-[2-(phenylsulfonyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513273.png)
![4-{4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5513280.png)

![ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5513307.png)
![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)


![2-(2,4-dimethoxyphenyl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5513341.png)